2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
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Description
The compound “2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an azetidine ring, and a pyridine ring . These types of compounds are often used in the development of new drugs due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Pyrazole-based ligands, for example, provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to a metal .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile” would depend on its specific structure. Similar compounds, such as imidazole, are known to be amphoteric in nature, showing both acidic and basic properties, and are highly soluble in water and other polar solvents .Mechanism of Action
Future Directions
The future directions for this compound would likely involve further exploration of its potential applications, particularly in the field of drug development. Pyrazole-based compounds, for example, have shown promise in a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-7-12-3-1-4-15-13(12)17-8-11(9-17)10-18-6-2-5-16-18/h1-6,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWDPWAAQJKFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C#N)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile |
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